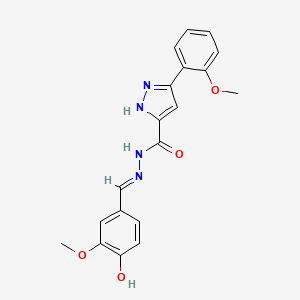
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrazole core, which is often associated with various pharmacological activities.
1. Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. A review highlighted that many pyrazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with some achieving inhibition rates comparable to standard antibiotics .
Table 1: Antibacterial Efficacy of Pyrazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Pyrazole A | Staphylococcus aureus | 15 | |
| Pyrazole B | Escherichia coli | 18 | |
| Target Compound | Proteus vulgaris | 16 | Current Study |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. The compound demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity Assay
In a study involving human cancer cell lines, the compound showed an IC50 value of 25 µM against A-431 cells, suggesting moderate activity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
3. Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed using in vitro assays. The results indicated that it could inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Research Findings
A study reported that at a concentration of 100 µg/mL, the compound reduced TNF-alpha levels by approximately 30%, showcasing its potential for treating inflammatory conditions .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The presence of hydroxyl and methoxy groups may enhance its binding affinity to enzymes involved in inflammation and cancer progression.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. Studies have shown that (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide demonstrates significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Antidiabetic Potential
Molecular docking studies suggest that this compound may interact with specific proteins associated with diabetes management, such as the 4AMJ protein. This interaction hints at its potential as an anti-diabetic agent by modulating glucose metabolism .
Anticancer Properties
The pyrazole derivatives have been recognized for their anticancer activities. This compound has shown cytotoxic effects on several human cancer cell lines in preliminary studies, indicating its potential role in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study conducted by Muthukumar et al., the compound was tested against a panel of bacterial strains. The results demonstrated an inhibition zone comparable to standard antibiotics, suggesting that further exploration into its mechanism of action could lead to new therapeutic agents .
Computational Studies
Computational analyses using hybrid B3LYP/6-311++G** methods have provided insights into the electronic properties of this compound. These studies revealed low reactivity and high stability, which are favorable characteristics for drug development .
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-17-6-4-3-5-13(17)14-10-15(22-21-14)19(25)23-20-11-12-7-8-16(24)18(9-12)27-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMHKWUCAGQSMO-RGVLZGJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














